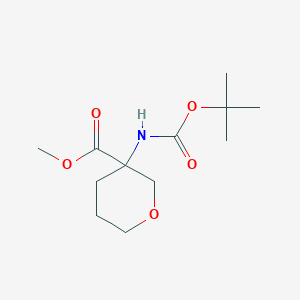
Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate is a chemical compound with the molecular formula C13H23NO5. It is a derivative of tetrahydropyran and is often used as an intermediate in organic synthesis. This compound is known for its stability and versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent. The reaction is carried out under nitrogen atmosphere at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and methyl iodide (CH3I) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, allowing for selective deprotection and functionalization of the molecule. This enables the compound to participate in various synthetic transformations, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate
Uniqueness
This compound stands out due to its unique tetrahydropyran ring structure, which provides additional stability and reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)6-5-7-17-8-12/h5-8H2,1-4H3,(H,13,15) |
Clé InChI |
JEXXJKMGLXWXTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCOC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















